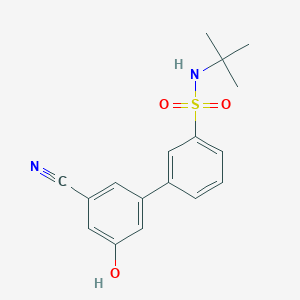
5-(4-Cbz-Aminopheny)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cbz-Aminopheny)-2-cyanophenol, 95% (5-Amino-4-cyanophenol), is an organic compound with a molecular formula of C15H14N2O2. It is a white crystalline solid that is soluble in methanol and ethanol. It is used in a wide range of applications, including pharmaceuticals, biochemistry, and analytical chemistry. 5-Amino-4-cyanophenol is an important synthetic intermediate for the synthesis of a variety of compounds, including dyes, pigments, and pharmaceuticals.
Aplicaciones Científicas De Investigación
5-Amino-4-cyanophenol is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including dyes, pigments, and pharmaceuticals. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds. Additionally, it is used as a reagent in the synthesis of a range of organic compounds, including amines, amides, and nitriles.
Mecanismo De Acción
The mechanism of action of 5-Amino-4-cyanophenol is dependent on the specific application. In the synthesis of a variety of compounds, it acts as a nucleophile, attacking electrophilic species such as carbonyl groups and halides. In the synthesis of heterocyclic compounds, it acts as an electrophile, reacting with nucleophilic species such as amines and alcohols. Additionally, it can act as a reducing agent, reducing a variety of compounds such as nitro compounds and azo compounds.
Biochemical and Physiological Effects
5-Amino-4-cyanophenol has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Amino-4-cyanophenol in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and can be easily obtained from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time.
The main limitation of using 5-Amino-4-cyanophenol in laboratory experiments is its reactivity. It is a highly reactive compound and must be handled with care. Additionally, it is sensitive to light and air, and must be stored in a tightly sealed container.
Direcciones Futuras
The potential future directions for 5-Amino-4-cyanophenol include its use in the synthesis of a variety of compounds, including dyes, pigments, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of a range of organic compounds, including amines, amides, and nitriles. It could also be used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, it could be used as a reducing agent in the reduction of a variety of compounds such as nitro compounds and azo compounds. Finally, it could be used as a starting material in the synthesis of a variety of other compounds.
Métodos De Síntesis
5-Amino-4-cyanophenol can be synthesized by the reaction of 4-cyanoaniline and hydroxylamine hydrochloride in aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds via an aldol condensation, forming a β-hydroxyimine intermediate that is then hydrolyzed to form the desired product. The reaction is typically carried out at a temperature of 80-90°C.
Propiedades
IUPAC Name |
benzyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-13-18-7-6-17(12-20(18)24)16-8-10-19(11-9-16)23-21(25)26-14-15-4-2-1-3-5-15/h1-12,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQJQYFFHNBAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-2-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)
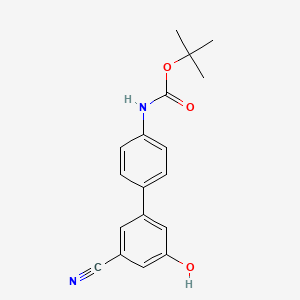
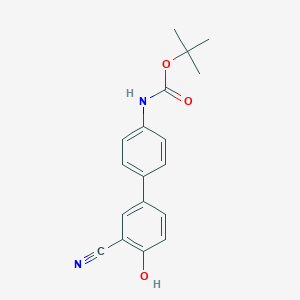
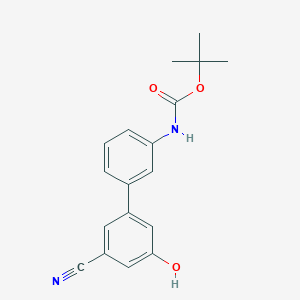
![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)

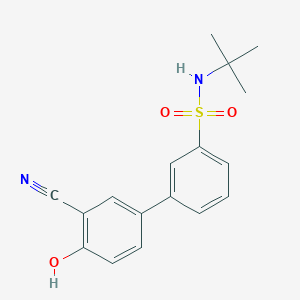

![2-Cyano-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377404.png)
![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)
